![molecular formula C13H8FN3O B2998876 2-(4-氟苯基)咪唑并[1,2-a]嘧啶-3-甲醛 CAS No. 878436-47-6](/img/structure/B2998876.png)

2-(4-氟苯基)咪唑并[1,2-a]嘧啶-3-甲醛

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

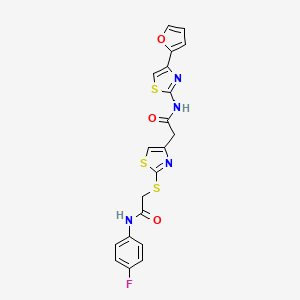

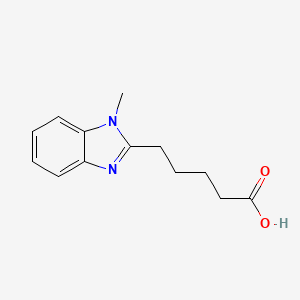

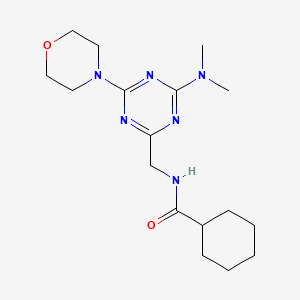

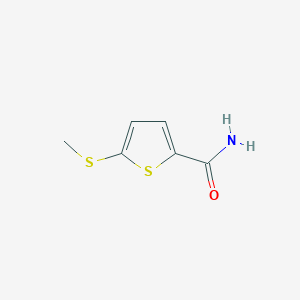

“2-(4-Fluorophenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde” is a chemical compound with the IUPAC name 2-(4-fluorophenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde . It has a molecular weight of 241.22 . This compound is recognized as a valuable heterocyclic scaffold in organic synthesis and pharmaceutical chemistry .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyrimidines, including this compound, can be achieved through various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . For instance, one method involves the addition of 2-phenylimidazo[1,2-a]pyridine to a flask containing DMF and POCl3 .Molecular Structure Analysis

The molecular structure of this compound can be analyzed using quantum chemical methods . The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) can provide insights into the compound’s reactivity .Chemical Reactions Analysis

Imidazo[1,2-a]pyrimidines, including this compound, can undergo various chemical reactions. These include direct functionalization through transition metal catalysis, metal-free oxidation, and photocatalysis strategies . The nature of the substituents on the ligands and the anions of the copper salts can influence these reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include its linear formula (C13H8FN3O) and molecular weight (213.216) . Further analysis would require specific experimental data not provided in the retrieved papers.科学研究应用

Comprehensive Analysis of 2-(4-Fluorophenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde Applications: The compound “2-(4-Fluorophenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde” belongs to a class of aromatic heterocycles known for their versatility in various research fields. Below is an analysis of potential applications based on the general characteristics of imidazo[1,2-a]pyrimidine derivatives.

Pharmaceutical Applications

Imidazopyridine derivatives are recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry. They have been explored for their potential in creating anti-cancer drugs and other therapeutic agents due to their structural characteristics and biological activity .

Material Science

These compounds are useful in material science because of their unique structural properties. They can be incorporated into materials that require specific molecular configurations for enhanced performance .

Optoelectronic Devices

The luminescent properties of imidazopyridine derivatives make them suitable for use in optoelectronic devices. Their ability to emit light can be harnessed in the development of new types of displays and lighting systems .

Sensors

Due to their reactive nature, these compounds can be used to develop sensors that detect various environmental or biological stimuli. Their sensitivity to changes in their surroundings makes them ideal for this purpose .

Imaging and Microscopy

Imidazopyridine derivatives can serve as emitters for confocal microscopy and imaging. Their luminescent properties allow them to be used as markers or tracers in biological systems, providing valuable insights into cellular processes .

Mechanofluorochromism

Some imidazopyridine derivatives exhibit intriguing mechanofluorochromism properties, where they change color upon mechanical stimulation. This property can be utilized in developing smart materials that respond to physical changes .

Aggregation-Induced Emission (AIE)

These compounds have shown aggregation-induced emission (AIE) properties, which means they emit light when aggregated rather than in a dispersed state. This characteristic is beneficial for creating highly efficient light-emitting materials .

未来方向

作用机制

Target of Action

It’s known that imidazo[1,2-a]pyrimidine derivatives can interact with various biological targets, including enzymes and receptors, due to their versatile heterocyclic structure .

Mode of Action

It’s known that imidazo[1,2-a]pyrimidine derivatives can form stable electron-rich complexes with transition metals, especially copper . These complexes can efficiently catalyze various biochemical reactions .

Biochemical Pathways

Imidazo[1,2-a]pyrimidine derivatives are known to be involved in a wide range of applications in medicinal chemistry .

Result of Action

Imidazo[1,2-a]pyrimidine derivatives are known to exhibit high biological and pharmaceutical activity .

Action Environment

It’s known that imidazo[1,2-a]pyrimidine derivatives can act as potential corrosion inhibitors to protect steel from environmental corrosion .

属性

IUPAC Name |

2-(4-fluorophenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8FN3O/c14-10-4-2-9(3-5-10)12-11(8-18)17-7-1-6-15-13(17)16-12/h1-8H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGRBLPULEFUFEN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C(=C(N=C2N=C1)C3=CC=C(C=C3)F)C=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8FN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-butyl-9-(3,5-dimethylphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2998794.png)

![Methyl 2-methyl-5-(2-methyl-5-nitrophenylsulfonamido)naphtho[1,2-b]furan-3-carboxylate](/img/structure/B2998796.png)

sulfamoyl}pyridine-2-carboxylate](/img/structure/B2998797.png)

![N-(3-imidazol-1-ylpropyl)-2-(2-oxo-6-phenyl-10-thia-1,5,6,8-tetrazatricyclo[7.3.0.03,7]dodeca-3(7),4,8-trien-12-yl)acetamide](/img/structure/B2998799.png)

![1-(4-(tert-butyl)phenyl)-3-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)urea](/img/structure/B2998800.png)

![N-(3-chloro-4-fluorophenyl)-2-((6-ethyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide](/img/structure/B2998807.png)

![8-ethoxy-1-(4-fluorophenyl)-3-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2998811.png)